molecular formula C12H27NO2SSi B13910184 (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13910184
M. Wt: 277.50 g/mol
InChI Key: GYWHPULLAAZCJG-MRXNPFEDSA-N
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Description

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) group. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups and as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

The synthesis of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a suitable aldehyde or ketone with a sulfinamide in the presence of a base. The tert-butyldimethylsilyl group is introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the corresponding alcohol.

    Addition: The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Scientific Research Applications

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is widely used in scientific research for:

    Organic Synthesis: As a protecting group for alcohols and as a chiral auxiliary in asymmetric synthesis.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: In the development of novel materials with specific properties.

    Biological Studies: As a probe in biochemical assays to study enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS group. The sulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various transformations in organic synthesis.

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyldimethylsilyl ethers: Used for protecting alcohols in organic synthesis.

    Sulfinamides: Utilized as chiral auxiliaries and intermediates in asymmetric synthesis.

    tert-Butyldimethylsilyl chlorides: Employed in silylation reactions for introducing TBDMS groups.

Compared to these compounds, (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide offers unique advantages in terms of stability and selectivity in protecting group chemistry and chiral synthesis.

Properties

Molecular Formula

C12H27NO2SSi

Molecular Weight

277.50 g/mol

IUPAC Name

(R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m1/s1

InChI Key

GYWHPULLAAZCJG-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC=N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C

Origin of Product

United States

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